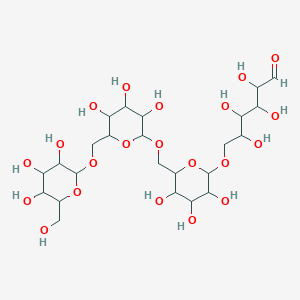
2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester is an organic compound that belongs to the class of malonic esters. Malonic esters are widely used in organic synthesis due to their versatility in forming carbon-carbon bonds. This particular compound features a benzyl ester and an iodomethyl ester group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester typically involves the alkylation of malonic acid derivatives. The process begins with the deprotonation of a di-ester of malonic acid using a weak base, followed by C–C bond formation at the alpha position with an alkyl halide . The reaction conditions often include the use of an alkoxide base and an alkyl halide, with subsequent hydrolysis and decarboxylation steps to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form enols, which can tautomerize to carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include alkoxides, alkyl halides, and strong acids or bases for hydrolysis. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions include substituted acetic acids, enols, and various derivatives depending on the nucleophiles used in substitution reactions .
Scientific Research Applications
2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly in the synthesis of barbiturates and anticonvulsants.
Material Science: It is employed in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester involves its ability to form enolates upon deprotonation. These enolates act as nucleophiles in various reactions, facilitating the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: Another malonic ester used in similar synthetic applications.
Acetoacetic Ester: Used in the synthesis of alkylated ketones and shares similar reaction mechanisms.
Uniqueness
2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester is unique due to its specific ester groups, which provide distinct reactivity and versatility in organic synthesis. Its ability to undergo various substitution and decarboxylation reactions makes it a valuable intermediate in the preparation of diverse chemical compounds .
Properties
Molecular Formula |
C13H15IO4 |
|---|---|
Molecular Weight |
362.16 g/mol |
IUPAC Name |
3-O-benzyl 1-O-(iodomethyl) 2,2-dimethylpropanedioate |
InChI |
InChI=1S/C13H15IO4/c1-13(2,12(16)18-9-14)11(15)17-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
YDFZMDZNEIWMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC=CC=C1)C(=O)OCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(5-Chloro-2-methylphenyl)phenyl]methanamine](/img/structure/B12067376.png)

![Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate](/img/structure/B12067389.png)


![[4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine](/img/structure/B12067398.png)






